molecular formula C26H18O8 B11162236 4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one

4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one

Cat. No.: B11162236
M. Wt: 458.4 g/mol
InChI Key: ADLVOBPLWRWQHR-UHFFFAOYSA-N
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Description

4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is a hybrid molecule that combines structural elements from different biologically active compounds, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one typically involves the esterification reaction of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane. The reaction is followed by deprotection using 3M HCl . The structure of the compound is confirmed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives, such as ethers or esters .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of chromone derivatives in cancer therapy. For instance, compounds related to 4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one have shown promise in inhibiting the growth of various cancer cell lines. The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells .

Antifungal Properties

Chromones exhibit antifungal activity by targeting cytochrome enzymes involved in fungal growth. Studies have demonstrated that certain chromone derivatives can effectively inhibit the proliferation of pathogenic fungi, making them candidates for antifungal drug development .

Antihistaminic and Bronchodilatory Effects

Research indicates that chromone derivatives may possess antihistaminic properties, which can be beneficial in treating allergic reactions and asthma. Compounds containing the chromone structure have been evaluated for their ability to inhibit histamine-induced contractions in isolated tissues, showing significant activity that could lead to new treatments for respiratory conditions .

Antioxidant Activity

The antioxidant properties of chromone derivatives are also noteworthy. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. This activity is attributed to their ability to donate electrons and stabilize free radicals .

Case Study 1: Anticancer Evaluation

A study published in Molecules explored the anticancer effects of a series of chromone derivatives, including those similar to this compound. The findings indicated significant cytotoxicity against breast and lung cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antifungal Testing

Another investigation focused on the antifungal properties of chromones against Candida albicans. The study demonstrated that specific derivatives inhibited fungal growth effectively at low concentrations, suggesting their potential use as therapeutic agents in treating fungal infections .

Case Study 3: Antioxidant Activity Assessment

Research assessing the antioxidant capacity of various chromone derivatives found that these compounds significantly reduced lipid peroxidation and enhanced cellular defense mechanisms against oxidative stress in vitro. This suggests their potential role in preventing oxidative damage associated with chronic diseases .

Biological Activity

The compound 4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one, a derivative of coumarin, has garnered attention in recent years due to its diverse biological activities. These activities include anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in pharmaceutical research.

Chemical Structure

The molecular formula of the compound is C20H18O7, with a molecular weight of 366.35 g/mol. The structure features multiple hydroxyl groups and methoxy substituents that contribute to its biological activity.

Antioxidant Activity

Research indicates that derivatives of coumarin, including the target compound, exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. A study demonstrated that coumarin derivatives can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which play a pivotal role in inflammation pathways. The mechanism involves the suppression of NF-kB activation, which is a key transcription factor in inflammatory responses .

Anticancer Properties

Several studies have explored the anticancer potential of coumarin derivatives. The target compound has been evaluated against various cancer cell lines, showing inhibitory effects on cell proliferation and inducing apoptosis. For example, it has been reported to induce G2/M phase cell cycle arrest in A549 lung cancer cells, highlighting its potential as an anticancer agent .

Case Study 1: Anticancer Activity

In a recent study published in Pharmaceutical Biology, the compound was tested against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound's ability to induce apoptosis was mediated through the intrinsic pathway involving caspase activation .

Case Study 2: Anti-inflammatory Mechanism

A study conducted on lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with the compound reduced nitric oxide (NO) production significantly. This effect was attributed to the inhibition of iNOS expression, confirming its anti-inflammatory potential .

Research Findings Summary

Activity Mechanism Cell Line/Model IC50/Effect
AntioxidantFree radical scavengingVariousEffective
Anti-inflammatoryInhibition of NF-kB and pro-inflammatory cytokinesLPS-stimulated macrophagesSignificant reduction
AnticancerInduction of apoptosis and cell cycle arrestMCF-7IC50 ~ 15 µM

Properties

Molecular Formula

C26H18O8

Molecular Weight

458.4 g/mol

IUPAC Name

4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]chromen-2-one

InChI

InChI=1S/C26H18O8/c1-32-19-11-10-13(12-16(19)27)20(21-23(28)14-6-2-4-8-17(14)33-25(21)30)22-24(29)15-7-3-5-9-18(15)34-26(22)31/h2-12,20,27-29H,1H3

InChI Key

ADLVOBPLWRWQHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)O

Origin of Product

United States

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